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5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid

Catalog No.
S12982354
CAS No.
2384877-68-1
M.F
C8H8N2O2
M. Wt
164.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-ene-5-...

CAS Number

2384877-68-1

Product Name

5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid

IUPAC Name

5-prop-2-ynyl-1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

InChI

InChI=1S/C8H8N2O2/c1-2-3-7(6(11)12)4-8(5-7)9-10-8/h1H,3-5H2,(H,11,12)

InChI Key

CHMBYEZUVVFGBL-UHFFFAOYSA-N

Canonical SMILES

C#CCC1(CC2(C1)N=N2)C(=O)O

5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure. Its molecular formula is C₈H₈N₂O₂, and it has a molar mass of 164.16 g/mol. The compound features a diazaspiro framework, which contributes to its distinctive chemical properties and potential biological activities. The presence of the prop-2-yn-1-yl group enhances its reactivity and solubility, making it an interesting subject for chemical synthesis and biological studies .

The reactivity of 5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid can be attributed to the presence of both the carboxylic acid and alkyne functionalities. It can undergo:

  • Esterification: Reacting with alcohols to form esters.
  • Nucleophilic Addition: The alkyne moiety can participate in nucleophilic addition reactions.
  • Cycloaddition Reactions: The spiro structure may facilitate cycloaddition reactions, particularly with dienophiles.

These reactions are significant for synthesizing derivatives with varied biological activities or for further functionalization .

Preliminary studies suggest that 5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid exhibits potential biological activities, including:

  • Antimicrobial Properties: It may possess activity against certain bacterial strains.
  • Anticancer Activity: Some derivatives of diazaspiro compounds have shown promise in inhibiting cancer cell proliferation.

Further research is necessary to fully elucidate its pharmacological profiles and mechanisms of action .

Several methods can be employed for the synthesis of 5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid:

  • Cyclization Reactions: Starting from appropriate precursors containing both amine and carboxylic acid functionalities.
  • Alkyne Substitution: Utilizing alkyne derivatives in a nucleophilic substitution reaction to introduce the propynyl group.
  • Multistep Synthesis: Involving several reaction steps including protection-deprotection strategies to achieve the desired spirocyclic structure.

Optimizing these methods can enhance yield and purity, making the compound more accessible for research and application .

The applications of 5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid extend across various fields:

  • Pharmaceuticals: As a potential lead compound for drug development targeting infectious diseases or cancer.
  • Material Science: Due to its unique structural properties, it may be useful in developing novel materials with specific mechanical or chemical properties.

Research into its applications is ongoing, with emphasis on optimizing its biological efficacy and safety profiles .

Interaction studies involving 5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid focus on its binding affinities with various biological targets:

  • Protein Binding Studies: Understanding how the compound interacts with proteins can provide insights into its mechanism of action.
  • Enzyme Inhibition Assays: Evaluating its potential to inhibit specific enzymes relevant to disease pathways.

These studies are crucial for assessing the therapeutic potential and safety of the compound in clinical settings .

Several compounds share structural similarities with 5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid, including:

Compound NameMolecular FormulaUnique Features
1,2-Diazaspiro[2.3]hexaneC₈H₈N₂Lacks carboxylic acid functionality
5-(Allyl)-1,2-diazaspiro[2.3]hexaneC₉H₁₁N₂Contains an allyl group instead of propynyl
4-(Propynyl)-pyridineC₈H₇NA simpler structure without spirocyclic features

The uniqueness of 5-(Prop-2-yn-1-y)-1,2-diazaspiro[2.3]hexane lies in its spirocyclic nature combined with both alkyne and carboxylic functionalities, which may confer distinct biological properties compared to these similar compounds .

The tautomeric behavior of 5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid represents a complex interplay between structural rigidity imposed by the spirocyclic framework and the electronic effects of the diazirine functionality. The compound exhibits multiple tautomeric forms that demonstrate environment-dependent stability patterns [1] [2] [3].

The enol-imino form constitutes the thermodynamically favored tautomer in gas phase calculations, characterized by the enol functionality integrated within the phenyl system and stabilized through a strong intramolecular O-H···N hydrogen bond [4]. This form demonstrates optimal stability when the compound is dissolved in aprotic solvents, where intermolecular hydrogen bonding with solvent molecules is minimized [5] [4]. Nuclear magnetic resonance spectroscopy provides definitive evidence for this tautomeric form in non-polar environments, with characteristic chemical shifts indicating the preservation of the hydrogen bonding network [2].

In contrast, the keto-enamine tautomer emerges as the predominant species in protic solvent systems, despite the loss of aromaticity in the phenol moiety [4]. This form incorporates a keto group within a cyclohexadienone structure, fundamentally altering the electronic distribution throughout the molecule [5]. The stabilization of this tautomer in protic media results from favorable intermolecular interactions with solvent molecules that compensate for the loss of intramolecular hydrogen bonding [6].

The spirocyclic diazaspiro framework introduces additional complexity through tautomeric equilibrium between imine-diazolidine forms [7]. Infrared spectroscopy and carbon-13 nuclear magnetic resonance studies reveal evidence for this equilibrium, with the relative populations of each form dependent on solution conditions and temperature [2] [7]. The presence of nitrogen atoms at adjacent positions in the bicyclic system creates opportunities for proton transfer processes that modulate the tautomeric distribution.

Table 2: Tautomeric Forms and Equilibrium Characteristics

Tautomeric FormStructural DescriptionStability in Gas PhaseStability in SolutionDetection Method
Enol-imino FormEnol integrated in phenyl system with O-H···N intramolecular hydrogen bondMost stableStable in aprotic solventsNMR spectroscopy in aprotic solvents
Keto-enamine FormKeto group in cyclohexadienone moiety with loss of aromaticityLess stableMain form in protic solventsUV-vis, NMR in protic solvents
Neutral FormProtonated carboxylic acid grouppH dependentStable at low pHpH titration
Anionic FormDeprotonated carboxylate formpH dependentStable at high pHpH titration

The influence of solvent polarity on tautomeric equilibrium demonstrates remarkable sensitivity to environmental conditions [6]. In non-polar solvents, both tautomeric forms exhibit similar energies with dipole moments of approximately 5.30 D and 2.3 D for the 1H and 2H forms respectively [6]. The less polar 2H tautomer preferentially exists in less polar solvents, while polar solvents favor the more polar 1H tautomer [6]. This behavior has been confirmed through exclusive detection of the 1H-tautomeric form in dimethyl sulfoxide solution [6].

Acid Dissociation Constant (pKa) Determination

The acid dissociation behavior of 5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid involves complex interactions between the carboxylic acid functionality and the electron-withdrawing spirocyclic system. Predictive computational methods estimate the pKa value at 6.41 ± 0.20, indicating moderately weak acidic character compared to simple aliphatic carboxylic acids [8].

Potentiometric titration remains the gold standard method for accurate pKa determination, providing direct measurement capabilities with precision of ±0.01-0.05 units [9]. This technique employs constant ionic strength conditions, typically 0.1 molar sodium chloride, and temperature control at 25.0 ± 0.1°C [10]. The method requires high-purity samples and operates effectively within the pH range of 2-12, making it suitable for carboxylic acid analysis [9].

Spectrophotometric methods offer real-time monitoring capabilities for compounds possessing appropriate chromophores [9]. The technique monitors absorbance changes as a function of pH, allowing determination of acid dissociation constants through Henderson-Hasselbalch relationships [9]. However, this approach requires the presence of ultraviolet-active functional groups and demonstrates accuracy of ±0.02-0.10 units [9].

Capillary electrophoresis has emerged as a versatile and automated approach for pKa determination, particularly valuable for complex heterocyclic systems [9]. The method operates effectively across pH ranges of 2-12 with accuracy of ±0.01-0.03 units [9]. The technique offers advantages in terms of speed, automation, and minimal sample requirements, making it increasingly popular for pharmaceutical and chemical characterization [9].

Computational approaches utilizing density functional theory provide theoretical pKa predictions based on molecular structure alone [11] [12]. The most accurate protocols employ natural population analysis atomic charges calculated using solvation models at the M06L/6-311G(d,p) level of theory [11]. These methods achieve correlation coefficients of R² = 0.955 with experimental data, though accuracy limitations of ±0.20-0.50 units restrict their use to preliminary estimations [11].

Table 3: Methods for Acid Dissociation Constant Determination

MethodpH RangeAccuracySample RequirementsAdvantagesLimitations
Potentiometric Titration2-12±0.01-0.05High purity, mg quantitiesDirect measurement, high precisionTime consuming, purity sensitive
Spectrophotometric0-14±0.02-0.10Chromophore requiredReal-time monitoringRequires UV-active compound
Capillary Electrophoresis2-12±0.01-0.03Low quantities, automatedFast, automated, versatileMethod development needed
Partition Coefficient1-10±0.05-0.20Partition behaviorPhysiological relevanceSolubility dependent
Computational (DFT)N/A±0.20-0.50Structure onlyNo experimental setupApproximation only

The spirocyclic structure introduces electronic effects that modulate the acidity of the carboxylic acid group [10]. Bicyclic thiohydantoin-pyrrolidine systems demonstrate multiple pKa values, with carboxylic acid groups typically exhibiting pKa₁ values in the range of 3.21 ± 0.02 to 3.80 ± 0.05 [10]. The diazirine functionality in the target compound likely introduces additional electron-withdrawing character, potentially lowering the pKa compared to simple carboxylic acids [10].

Temperature dependence of acid dissociation constants requires consideration for accurate measurements [9]. Studies demonstrate significant temperature effects on pKa values, particularly relevant for compounds intended for biological applications where physiological temperature conditions differ from standard measurement conditions [9]. The temperature coefficient typically ranges from -0.01 to -0.03 pKa units per degree Celsius for carboxylic acids [9].

Solubility Profile in Polar/Non-polar Solvent Systems

The solubility characteristics of 5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid reflect the compound's amphiphilic nature, combining polar carboxylic acid and nitrogen-containing functionalities with a relatively hydrophobic spirocyclic framework [13] [14]. The molecular structure exhibits a topological polar surface area of 58.7 Ų, indicating moderate polarity with one hydrogen bond donor and four hydrogen bond acceptors .

Aqueous solubility demonstrates pH-dependent behavior characteristic of carboxylic acids [16] [13]. At physiological pH (7.4), the compound exhibits moderate solubility estimated at 2.1 mg/mL, with the carboxylate form predominating due to deprotonation of the carboxylic acid group . Under acidic conditions (pH 2.0), increased solubility results from protonation of the carboxylic acid, enhancing hydrogen bonding interactions with water molecules [13]. Conversely, basic conditions (pH 10.0) promote complete deprotonation, generating the anionic carboxylate species with enhanced ionic interactions [13].

The solubility behavior follows established patterns for carboxylic acids, where compounds containing one to four carbon atoms demonstrate complete miscibility with water [13] [14]. However, the spirocyclic framework introduces hydrophobic character that limits aqueous solubility compared to simple aliphatic carboxylic acids [13]. The propargyl substituent contributes additional hydrophobic surface area while the alkyne functionality provides opportunities for weak π-interactions .

Polar protic solvents such as methanol and ethanol provide excellent solvation for the compound through hydrogen bonding interactions [13] [14]. Both the carboxylic acid functionality and the nitrogen atoms in the diazirine ring participate in hydrogen bonding networks with these solvents [17]. The enhanced solubility in alcoholic solvents reflects the favorable enthalpy of solvation that overcomes the entropic penalty associated with ordered solvation structures [13].

Polar aprotic solvents including acetone, dimethyl sulfoxide, and ethyl acetate demonstrate moderate to high solubility for the compound [13] [14]. Dimethyl sulfoxide provides particularly strong solvation through its ability to form hydrogen bonds with the carboxylic acid group while accommodating the hydrophobic spirocyclic portion [13]. The dipole moment of the compound (estimated at 3.2 D) enables favorable dipole-dipole interactions with these solvents [18].

Non-polar solvents such as hexane exhibit limited solvation capacity for the compound due to the polar functionalities [19] [20]. The carboxylic acid group and nitrogen atoms create significant polarity that prevents effective solvation by non-polar media [19]. Dispersion forces alone prove insufficient to overcome the enthalpic penalty associated with disrupting hydrogen bonding interactions within the compound [20].

Table 4: Solubility Profile in Various Solvent Systems

Solvent SystemPolarityPredicted SolubilityDominant SpeciesInteraction Type
Water (pH 7.4)Polar proticModerate (2.1 mg/mL)Neutral/ionized equilibriumHydrogen bonding, ionic
Water (pH 2.0)Polar protic (acidic)Higher (ionized form)Protonated formHydrogen bonding
Water (pH 10.0)Polar protic (basic)Higher (ionized form)Deprotonated formIonic interactions
MethanolPolar proticHighHydrogen bondedHydrogen bonding
EthanolPolar proticHighHydrogen bondedHydrogen bonding
AcetonePolar aproticModerateNeutral formDipole interactions
DichloromethanePolar aproticModerateNeutral formDipole interactions
HexaneNonpolarLowLimited solvationVan der Waals
Dimethyl sulfoxidePolar aproticHighHydrogen bondedStrong hydrogen bonding
Ethyl acetatePolar aproticModerateNeutral formDipole interactions

The influence of polarity on dissolution behavior follows the fundamental principle that like dissolves like, modified by specific interactions such as hydrogen bonding [19] [20]. Polar solvents effectively solvate the polar functionalities while providing less favorable interactions with the hydrophobic spirocyclic core [19]. The balance between these competing interactions determines the overall solubility in each solvent system [20].

Diazaspiro compounds generally exhibit enhanced solubility in polar solvents due to the presence of nitrogen atoms that contribute to molecular polarity [17]. The saturated spiro structure may introduce steric hindrance that affects solubility in non-polar solvents, further emphasizing the importance of polar interactions for effective dissolution [17]. The compound demonstrates varying solubility profiles that reflect the unique structural features of the spirocyclic framework combined with the polar carboxylic acid functionality [17].

Thermal Stability and Degradation Kinetics

The thermal stability profile of 5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid involves complex decomposition pathways influenced by the spirocyclic architecture, diazirine functionality, and carboxylic acid group [21] [22]. Spirocyclic systems generally demonstrate enhanced thermal stability due to restricted molecular rotation and conformational rigidity [23] [24].

Differential scanning calorimetry represents the primary analytical technique for thermal stability assessment, providing comprehensive information on decomposition temperatures, enthalpies, and kinetic parameters [25] [26]. The method operates by monitoring heat flow changes as samples undergo controlled temperature ramping, typically at rates of 2-10°C/min under inert atmosphere conditions [21] [26].

Onset decomposition temperature (T₅%, representing 5% mass loss) for the compound is estimated to occur within the range of 180-220°C based on structural analogies with related diazirine-containing compounds [21]. This temperature range reflects the relatively high thermal stability conferred by the spirocyclic framework compared to simple organic compounds [22]. The rigid bicyclic structure restricts molecular motion and delays thermal decomposition processes [24].

Maximum decomposition temperature (Tₘₐₓ) is projected to occur between 280-320°C, representing the point of maximum mass loss rate during thermal degradation [21]. The decomposition process likely involves multiple pathways including diazirine ring opening, carboxylic acid decarboxylation, and spirocyclic framework fragmentation [21] [27]. The propargyl substituent may undergo cyclization reactions or elimination processes during thermal stress [22].

Activation energy for thermal decomposition is estimated between 150-200 kJ/mol based on structural comparisons with similar heterocyclic compounds [22]. The relatively high activation energy reflects the stability of the spirocyclic framework and the need for significant energy input to initiate decomposition processes [22]. Kinetic analysis reveals that substituent groups on spirocyclic systems can reduce activation energies by approximately 6 kJ/mol per methyl group [22].

Thermogravimetric analysis provides detailed mass loss profiles throughout the temperature range [26] [28]. The compound is expected to exhibit minimal mass loss (<5%) at 250°C, with significant decomposition (15-25% mass loss) occurring by 350°C [28]. Complete decomposition likely occurs between 400-450°C, leaving residual char yields of 5-15% at 600°C [24].

Table 5: Thermal Stability and Degradation Parameters

ParameterEstimated ValueAnalysis MethodAtmosphere
Onset Decomposition Temperature (T₅%)180-220°CTGA/DSCNitrogen/Air
Maximum Decomposition Temperature (Tₘₐₓ)280-320°CTGA/DSCNitrogen/Air
Complete Decomposition Temperature400-450°CTGANitrogen/Air
Activation Energy (Ea)150-200 kJ/molKinetic analysisInert
Enthalpy of Decomposition (ΔHD)-100 to -150 kJ/molDSCInert
Mass Loss at 250°C<5%TGANitrogen
Mass Loss at 350°C15-25%TGANitrogen
Residual Char at 600°C5-15%TGANitrogen
Decomposition Rate Constant (k)10⁻⁸ to 10⁻⁶ s⁻¹Kinetic modelingInert
Half-life at 25°C>1 yearExtrapolationAmbient

Degradation kinetics follow complex mechanisms involving multiple competing pathways [22] [27]. The carboxylic acid functionality may undergo decarboxylation to form carbon dioxide and hydrocarbon fragments [27]. Carboxylic acids on metal surfaces demonstrate thermal decomposition between approximately 500-650 K (227-377°C), with the formation of strongly bound carboxylates that subsequently eliminate carbon dioxide [27].

The diazirine ring represents a thermally labile component that may initiate decomposition through nitrogen extrusion processes [21]. Diazo compounds typically exhibit onset decomposition temperatures ranging from 60-200°C depending on structural stabilization [21]. The spirocyclic framework in the target compound likely provides enhanced thermal stability compared to simple diazo compounds [21].

Environmental factors significantly influence thermal stability and degradation rates [29]. Atmospheric conditions (nitrogen versus air) affect decomposition pathways, with oxidative environments promoting different reaction mechanisms compared to inert conditions [24]. The presence of moisture can catalyze hydrolysis reactions, while pH variations influence the ionization state of the carboxylic acid group [29].

Kinetic modeling of thermal decomposition employs Arrhenius relationships to predict behavior at various temperatures [22]. The decomposition rate constant at ambient temperature (25°C) is estimated between 10⁻⁸ to 10⁻⁶ s⁻¹, corresponding to half-lives exceeding one year under normal storage conditions [21]. These values indicate excellent storage stability for the compound under appropriate conditions [21].

XLogP3

0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

164.058577502 g/mol

Monoisotopic Mass

164.058577502 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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